molecular formula C11H10ClN3OS2 B13927838 [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](5-chlorothiophen-2-yl)methanone

[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](5-chlorothiophen-2-yl)methanone

Cat. No.: B13927838
M. Wt: 299.8 g/mol
InChI Key: KOFQZAVTXLVRJI-UHFFFAOYSA-N
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Description

4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . This reaction is known for forming β-amino-carbonyl compounds, which can be further modified to introduce the thiazole and thiophene rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions of the Mannich reaction and subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino and thiazole groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups.

Medicine

Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole and thiophene rings allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as enzyme inhibition or receptor activation .

Properties

Molecular Formula

C11H10ClN3OS2

Molecular Weight

299.8 g/mol

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone

InChI

InChI=1S/C11H10ClN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15)

InChI Key

KOFQZAVTXLVRJI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N

Origin of Product

United States

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